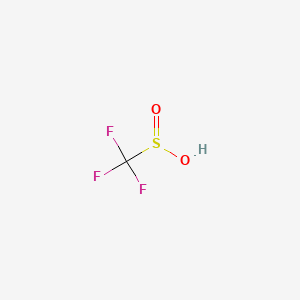
Trifluoromethanesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfinic acid is an organosulfur compound with the chemical formula CHF₃O₂S. It is a colorless liquid that is highly soluble in water and polar organic solvents. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinic acid can be synthesized through several methods. One common method involves the reaction of trifluoromethyl sulfenyl chloride with water. Another method includes the oxidation of trifluoromethyl thiol with hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis of the resulting trifluoromethanesulfonyl fluoride . This process yields high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethanesulfinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trifluoromethanesulfonic acid.
Reduction: It can be reduced to trifluoromethyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, forming various trifluoromethylated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Trifluoromethanesulfonic acid.
Reduction: Trifluoromethyl sulfide.
Substitution: Trifluoromethylated derivatives.
Aplicaciones Científicas De Investigación
Trifluoromethanesulfinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which trifluoromethanesulfinic acid exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Trifluoromethanesulfonic acid (CF₃SO₃H): A strong acid used as a catalyst in organic synthesis.
Sodium trifluoromethanesulfinate (CF₃SO₂Na):
Uniqueness: Trifluoromethanesulfinic acid is unique due to its ability to participate in both oxidation and reduction reactions, as well as its role in nucleophilic substitution reactions. This versatility makes it a valuable reagent in various chemical processes .
Propiedades
Número CAS |
34642-42-7 |
|---|---|
Fórmula molecular |
CHF3O2S |
Peso molecular |
134.08 g/mol |
Nombre IUPAC |
trifluoromethanesulfinic acid |
InChI |
InChI=1S/CHF3O2S/c2-1(3,4)7(5)6/h(H,5,6) |
Clave InChI |
SFEBPWPPVGRFOA-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


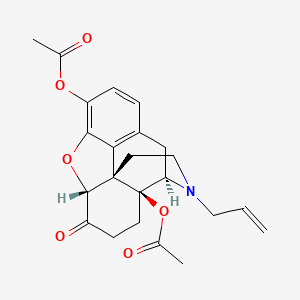
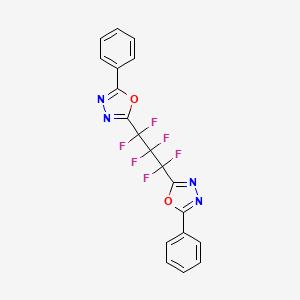
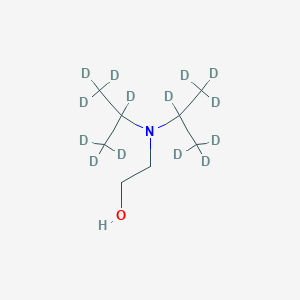
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
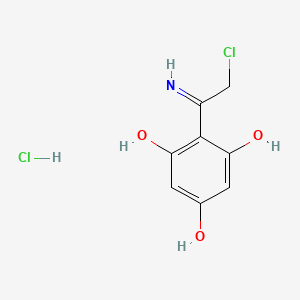
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
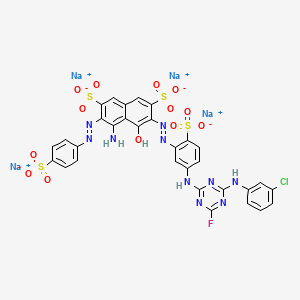
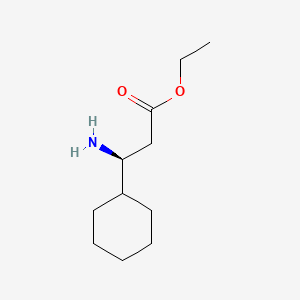
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
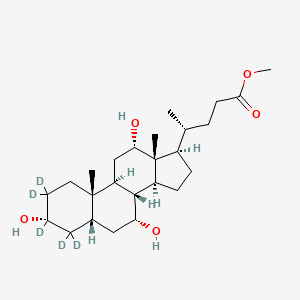

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
